Celastramycin A is a benzoyl pyrrole-type compound originally isolated from bacterial extracts. [, ] It acts as a potent innate immune suppressor. [] This analysis will focus solely on its role in scientific research, excluding any drug-related information.
Related Compounds
Compound 1
Compound Description: Compound 1 is a benzoyl pyrrole-type compound. While initially proposed as a potential structure for Celastramycin A, subsequent research proved this to be incorrect [].
Relevance: Compound 1's structural similarity to Celastramycin A led to its initial misidentification as the active compound. This highlights the importance of rigorous structural confirmation in natural product chemistry [].
Celastramycin Analogues
Compound Description: These are a series of synthetically derived compounds based on the structure of Celastramycin A [, ]. One lead analogue demonstrated significant inhibition of pulmonary artery smooth muscle cell (PASMC) proliferation and reduced cytosolic reactive oxygen species (ROS) levels [].
Relevance: The development and study of Celastramycin analogues provide insights into the structure-activity relationship of Celastramycin A. The identification of a lead analogue with enhanced biological activity highlights the potential for developing more potent and selective therapeutic agents based on the Celastramycin scaffold [, ].
TNFα (Tumor Necrosis Factor alpha)
Compound Description: TNFα is a pro-inflammatory cytokine that plays a role in various inflammatory and immune responses. Research shows that Celastramycin A suppresses the TNFα-mediated induction of IL-8 in mammalian cells [, ].
Relevance: TNFα's role in inducing IL-8 expression, which is suppressed by Celastramycin A, suggests a potential mechanism for the compound's immune-suppressing effects [, ].
IL-8 (Interleukin-8)
Compound Description: IL-8 is a chemokine that acts as a potent neutrophil chemoattractant and activator, playing a critical role in inflammatory responses. Studies have shown that Celastramycin A suppresses IL-8 production in human umbilical vein endothelial cells (HUVECs) and reduces its expression in TNFα-stimulated lung carcinoma cell line LU99 and UV-irradiated HeLa cells [, , ].
Relevance: The ability of Celastramycin A to suppress IL-8 production further supports its potential as an immune suppressor, specifically by targeting inflammatory pathways [, , ].
Maduranic Acid
Compound Description: Maduranic acid is a natural product identified with antibacterial activity. While it showed activity against Pasteurella sp. and Mannheimia sp., its potency was lower compared to Celastramycin A and Closthioamide [].
Relevance: Maduranic acid serves as a comparative antibacterial agent in the study, highlighting Celastramycin A's higher potency against specific bacterial pathogens [].
Closthioamide
Compound Description: Closthioamide is another natural product that displayed potent antibacterial activity against Pasteurella sp. and Mannheimia sp. [].
Relevance: Similar to Maduranic Acid, Closthioamide acts as a comparative agent, emphasizing the potent antibacterial effects of Celastramycin A against specific veterinary pathogens [].
Synthesis Analysis
The synthesis of celastramycin A involves several steps, primarily focusing on extracting and purifying the compound from its natural source, Streptomyces MaB-QuH-8. The process typically includes:
Extraction: The bacterial strain is cultured under specific conditions to promote the production of celastramycin A. Following cultivation, the culture medium undergoes extraction using organic solvents to isolate the compound.
Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to purify celastramycin A from other metabolites produced during fermentation.
Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.
Recent studies have also explored synthetic analogs of celastramycin A, which involve modifying its chemical structure to enhance its biological activity and pharmacokinetic properties.
Molecular Structure Analysis
Celastramycin A has a complex molecular structure characterized by a benzoyl pyrrole framework. The molecular formula is C₁₄H₁₁N₃O₃, and it has a molecular weight of approximately 269.25 g/mol.
Key Structural Features:
Benzoyl Group: Contributes to the compound's lipophilicity and biological activity.
Pyrrole Ring: Essential for the interaction with biological targets, particularly in modulating cell proliferation.
Functional Groups: The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with cellular components.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within celastramycin A, revealing how it binds to specific proteins involved in cellular pathways relevant to PAH.
Chemical Reactions Analysis
Celastramycin A participates in various chemical reactions that are crucial for its biological activity:
Binding Interactions: It interacts with proteins such as hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), influencing their stability and activity within cells.
Redox Reactions: Celastramycin A modulates levels of reactive oxygen species (ROS), promoting an antioxidant response through upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is vital for cellular defense mechanisms against oxidative stress.
Cell Proliferation Inhibition: The compound's ability to inhibit PASMC proliferation involves downregulating pro-inflammatory cytokines and modulating metabolic pathways that lead to reduced cell growth.
Mechanism of Action
The mechanism by which celastramycin A exerts its effects involves several key pathways:
Inhibition of HIF-1α: Celastramycin A reduces HIF-1α protein levels, which are often elevated in PAH-PASMCs. This inhibition leads to impaired aerobic metabolism and reduced cell proliferation.
Modulation of NF-κB Activity: By decreasing NF-κB levels, celastramycin A diminishes inflammatory signaling pathways that contribute to PASMC hyperproliferation.
Antioxidant Activity: The compound enhances Nrf2 levels, promoting an antioxidant response that lowers ROS levels in PASMCs, thereby protecting against oxidative damage and inflammation.
These mechanisms collectively contribute to the therapeutic potential of celastramycin A in treating conditions like PAH by targeting both proliferation and inflammation.
Physical and Chemical Properties Analysis
Celastramycin A exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water, which affects its bioavailability.
Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant Data:
Melting Point: Approximately 150–155 °C.
Log P (Partition Coefficient): Indicates moderate lipophilicity, impacting its absorption characteristics.
Applications
Celastramycin A has significant potential applications in various scientific fields:
Therapeutics for Pulmonary Arterial Hypertension: Its ability to inhibit PASMC proliferation positions it as a candidate for developing new treatments for PAH, offering an alternative approach compared to existing therapies that primarily focus on vasodilation.
Antimicrobial Agent: Due to its antibiotic properties against gram-negative bacteria, celastramycin A could be explored further for use in treating bacterial infections.
Research Tool: As a modulator of cellular pathways related to oxidative stress and inflammation, celastramycin A serves as a valuable tool for studying these processes in various disease models.
Potential Cancer Therapeutic: Given its antiproliferative effects, there is ongoing research into its efficacy against certain cancer cell lines, particularly those exhibiting similar hyperproliferative characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WAY 316606 hydrochloride(cas 1781835-02-6) is a Secreted Frizzled-Related Protein-1 (sFRP-1) inhibitor (IC50 = 0.65 μM); prevents sFRP-1 from interacting with Wnt and thus increases Wnt signaling. Increases total bone area in a murine calvarial organ culture assay.
Potent and selective glycine transporter type 2 (GlyT2) inhibitor (IC50 = 16 nM for hGlyT2). Displays no activity at GlyT1 or 56 other common biological targets (≥ 100 μM), in a glycine uptake assay in CHO cells. Ameliorates mechanical allodynia after partial sciatic nerve ligation injury in mice.
ML-00253764 is a melanocortin receptor 4 (MC4R) antagonist (Ki = 0.16 µM). It is selective for MC4R over MC3R and MC5R (IC50s = 0.32, 0.81, and 2.12 µM, respectively). ML-00253764 (100 µM) decreases cAMP production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH;) by 20% in MC4R-expressing HEK293 cell membranes, but has no effect on cAMP levels in MC3R- or MC5R-expressing membranes. It prevents the loss of lean body mass and enhances light-phase food consumption in a Lewis lung carcinoma (LLC) mouse model but does not reduce tumor size when administered at a dose of 15 mg/kg. Non-peptide, melanocortin MC4 receptor antagonist (IC50 values are 320, 810 and 2120 nM for MC4, MC3 and MC5 receptors respectively). Decreases cAMP accumulation in HEK-293 cells expressing the MC4 receptor. Increases food intake and reduces loss of lean body mass in tumor bearing mice. Brain penetrant.
Potent stearoyl-CoA desaturase 1 (SCD1) inhibitor (IC50 = 0.4 nM). Selective for SCD1 over a range of kinases and hERG channels. Inhibits proliferation of squamous cell carcinoma FaDu cells in vitro. Also induces cell death of undifferentiated human embryonic stem cells (ESCs). Orally bioavailable.
Selective TRPML agonist. Induces TRPML1, 2 and 3-mediated Ca2+ release from lysosomes in vitro. Does not activate TRPM2, TRPV2, TRPA1, TRPV3, TRPC6 channels. Cell-permeable. ML-SA1 is an agonist of transient receptor potential mucolipin 1 (TRPML1). It induces cytosolic calcium increases in HEK293T cells expressing surface-expressed mutant TRPML1 channels when used at a concentration of 10 µM. ML-SA1 activates TRPML1-mediated current (IML1) in isolated vacuoles that were enlarged by vacuolin-1 prior to isolation from HEK293 cells expressing TRPML1. It also activates whole-endolysosome IML1 in primary murine macrophages. Activator of TRPML channels (TRPML1, 2 and 3); does not activate TRPM2, TRPV2, TRPV3, TRPC6 or TRPA1 channels. Induces TRPML-mediated Ca2+ release from lysosomes; activity corrects trafficking defects and reduces cholesterol accumulation in Niemann-Pick type C macrophages.
SA 57 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50s = 1.9 and 3.2 nM for hFAAH and mFAAH, respectively), monoacylglycerol lipase (MAGL; IC50s = 1,400 and 410 nM for hMAGL and mMAGL, respectively) and α/β-hydrolase domain-containing protein 6 (mABHD6; IC50 = 850 nM). In vivo, SA 57, at doses ≥1.25 mg/kg, selectively inactivates mFAAH and, at a dose of 12.5 mg/kg, inactivates mMAGL and mABHD6 resulting in a 10-fold increase in their substrates. Administration of SA 57 (5 mg/kg, i.p.) to morphine-dependent mice alleviates withdrawal signs without eliciting cannabimimetic side effects. Potent inhibitor of fatty acid amide hydrolase (FAAH) (IC50 <10 nM). Also inhibits MAGL at higher concentrations (IC50 values are 410 nM and 1.4 μM respectively). Inhibits both human and mouse FAAH enzymes. Exhibits inhibitory activity against FAAH, MAGL and ABHD6 in vivo.
EG00229 is a member of the class of thiophenes that is thiophene substituted by a carbonyl-L-arginine and (2,1,3-benzothiadiazole-4-sulfonyl)amino groups at positions 2 and 3. It is an inhibitor of the neuropilin-1 and VEGF-A interaction and a potential anti-cancer agent. It has a role as an antineoplastic agent, a neuropilin receptor antagonist and an angiogenesis inhibitor. It is a benzothiadiazole, a sulfonamide, a member of thiophenes, a secondary carboxamide, a L-arginine derivative and a dicarboxylic acid monoamide.
Vialinin A is a para-terphenyl. Vialinin A is a natural product found in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.